molecular formula C11H15BrO B7862728 1-(2-Bromophenyl)-2-pentanol

1-(2-Bromophenyl)-2-pentanol

Cat. No.: B7862728
M. Wt: 243.14 g/mol
InChI Key: LQBODDGSIRNLBZ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-pentanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-bromobenzyl bromide reacts with pentanal in the presence of magnesium to form the desired product. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a phenylpentanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: 1-(2-Bromophenyl)-2-pentanone.

    Reduction: 1-(2-Phenyl)-2-pentanol.

    Substitution: 1-(2-Aminophenyl)-2-pentanol or 1-(2-Thiophenyl)-2-pentanol.

Scientific Research Applications

1-(2-Bromophenyl)-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-pentanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-2-pentanol: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-2-pentanol: Contains a fluorine atom, leading to different reactivity and properties.

    1-(2-Iodophenyl)-2-pentanol: Iodine substitution results in distinct chemical behavior.

Uniqueness: 1-(2-Bromophenyl)-2-pentanol is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activity. Its chemical properties and applications distinguish it from other halogenated phenylpentanol derivatives.

Properties

IUPAC Name

1-(2-bromophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-5-10(13)8-9-6-3-4-7-11(9)12/h3-4,6-7,10,13H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBODDGSIRNLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2-bromophenyl)acetaldehyde (16 g, 80.8 mmol) in THF (100 ml) was added propyl magnesium bromide (48 ml (2.0 M) in THF), 97 mmol) at 0° C. then stirred at room temperature for 5 h. The reaction mixture was quenched with ammonium chloride then the title compound was purified by separation methods A, E and H. (Yield 740 mg). The enantiomer-2 showed up at tr=5.70 min with Chiralcel OD-H (4.6×250 mm) 5μ, hexane:2-PrOH:TFA (90:5:0.1), 1 ml/min.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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